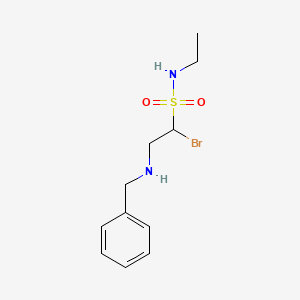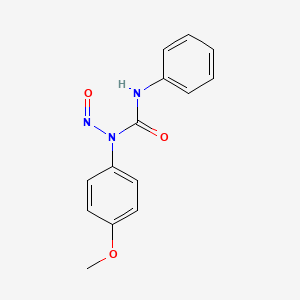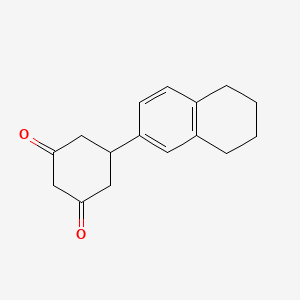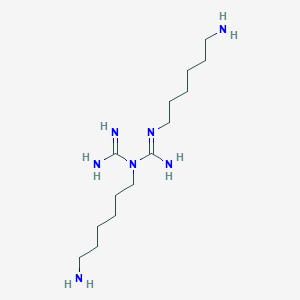![molecular formula C8H9N5O2S B14389451 Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate CAS No. 88347-83-5](/img/structure/B14389451.png)
Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate is a chemical compound that features an azido group, a pyrimidinyl sulfanyl group, and a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate typically involves the following steps:
Formation of the Pyrimidinyl Sulfanyl Intermediate: This step involves the reaction of a pyrimidine derivative with a thiol compound to form the pyrimidinyl sulfanyl group.
Esterification: The final step involves the esterification of the intermediate to form the propanoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, suitable solvents (e.g., DMF), and mild heating.
Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution Reactions: Formation of substituted azides.
Reduction Reactions: Formation of amines.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Applications De Recherche Scientifique
Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azido group can undergo click chemistry reactions, while the sulfanyl group can participate in redox reactions. These properties make it a versatile compound for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-azido-3-[(pyridin-2-yl)sulfanyl]propanoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Methyl 2-azido-3-[(thiazol-2-yl)sulfanyl]propanoate: Contains a thiazole ring instead of a pyrimidine ring.
Uniqueness
Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate is unique due to the presence of the pyrimidine ring, which can confer different electronic and steric properties compared to other similar compounds
Propriétés
Numéro CAS |
88347-83-5 |
|---|---|
Formule moléculaire |
C8H9N5O2S |
Poids moléculaire |
239.26 g/mol |
Nom IUPAC |
methyl 2-azido-3-pyrimidin-2-ylsulfanylpropanoate |
InChI |
InChI=1S/C8H9N5O2S/c1-15-7(14)6(12-13-9)5-16-8-10-3-2-4-11-8/h2-4,6H,5H2,1H3 |
Clé InChI |
KGQZJIUAANZESJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CSC1=NC=CC=N1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14389370.png)

![2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one](/img/structure/B14389398.png)




![3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile](/img/structure/B14389425.png)


![2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane](/img/structure/B14389444.png)



